
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis. This particular compound features a benzyloxy group, a propyl chain, and a fluorophenyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate typically involves the following steps:
Starting Materials: The synthesis begins with diethyl malonate, benzyl alcohol, and 4-fluorobenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide or potassium carbonate as the base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The fluorophenyl group can be reduced to form a cyclohexyl derivative.
Substitution: The ester groups can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The benzyloxy and fluorophenyl groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in various organic syntheses.
Diethyl 2-(4-fluorophenyl)malonate: Lacks the benzyloxypropyl group, making it less versatile.
Diethyl 2-(3-(benzyloxy)propyl)malonate: Lacks the fluorophenyl group, affecting its chemical properties.
Uniqueness
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate is unique due to the presence of both the benzyloxypropyl and fluorophenyl groups. These groups confer specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
1523572-00-0 |
|---|---|
Formule moléculaire |
C23H27FO5 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
diethyl 2-(4-fluorophenyl)-2-(3-phenylmethoxypropyl)propanedioate |
InChI |
InChI=1S/C23H27FO5/c1-3-28-21(25)23(22(26)29-4-2,19-11-13-20(24)14-12-19)15-8-16-27-17-18-9-6-5-7-10-18/h5-7,9-14H,3-4,8,15-17H2,1-2H3 |
Clé InChI |
BEZFBXAKGJUHKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCOCC1=CC=CC=C1)(C2=CC=C(C=C2)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



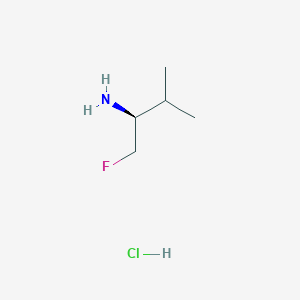
![2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926579.png)
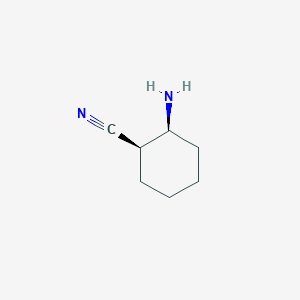


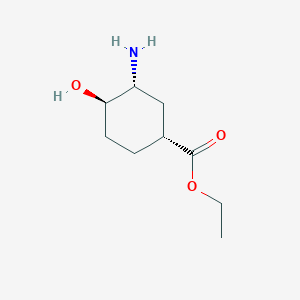
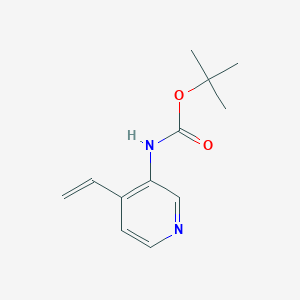
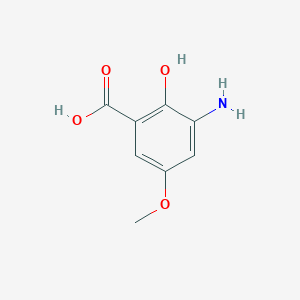




![(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
